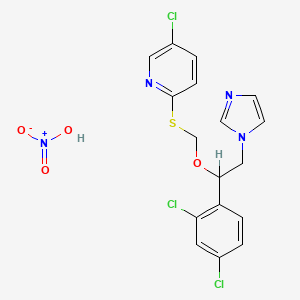
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The presence of multiple functional groups in this compound suggests its potential for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate typically involves multi-step organic reactions. The process may start with the chlorination of pyridine, followed by the introduction of the imidazole and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the nitrate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The presence of halogens and other functional groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it might exhibit antimicrobial or antifungal properties due to the presence of the imidazole ring, which is known for its biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as a catalyst in various chemical processes.
作用機序
The mechanism of action of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the imidazole ring suggests it could bind to metal ions or active sites in proteins, disrupting their normal function.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 2-chloropyridine or 3,5-dichloropyridine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde.
Phenyl derivatives: Compounds like 2,4-dichlorophenol.
Uniqueness
What sets Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate apart is the combination of these functional groups in a single molecule, which could confer unique chemical reactivity and biological activity.
特性
CAS番号 |
71821-37-9 |
|---|---|
分子式 |
C17H15Cl3N4O4S |
分子量 |
477.7 g/mol |
IUPAC名 |
5-chloro-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methylsulfanyl]pyridine;nitric acid |
InChI |
InChI=1S/C17H14Cl3N3OS.HNO3/c18-12-1-3-14(15(20)7-12)16(9-23-6-5-21-10-23)24-11-25-17-4-2-13(19)8-22-17;2-1(3)4/h1-8,10,16H,9,11H2;(H,2,3,4) |
InChIキー |
SVMQSVXGUUUHIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCSC3=NC=C(C=C3)Cl.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















